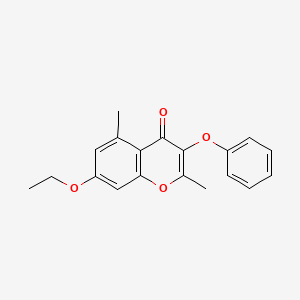

7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-ethoxy-2,5-dimethyl-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-4-21-15-10-12(2)17-16(11-15)22-13(3)19(18(17)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRXFMXGOMWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

The following technical guide is structured as a strategic candidate profiling dossier. It treats 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one as a lead chemical entity (NCE), synthesizing its structural logic with rigorous characterization protocols.

Technical Guidance for Lead Characterization & Assay Development

Part 1: Molecular Identity & Structural Logic

This molecule represents a highly functionalized derivative of the privileged chromen-4-one (chromone) scaffold. Its substitution pattern suggests a design optimized for hydrophobic pocket binding (e.g., Kinase hydrophobic back-pockets or Nuclear Receptor ligand binding domains), balancing the planarity of the core with the rotational freedom of the phenoxy group.

Structural Deconstruction

-

Core Scaffold: 4H-chromen-4-one (Benzopyran-4-one). A rigid, planar bicycle capable of

- -

3-Phenoxy Group: A critical pharmacophore. Unlike a fused ring, the ether linkage allows the phenyl ring to rotate out of the chromone plane (typically 50–90° torsion angle), increasing dimensionality and solubility compared to fully planar analogs (like flavones).

-

7-Ethoxy Moiety: An electron-donating group (EDG) that increases electron density in the A-ring. It serves as a lipophilic cap, potentially improving membrane permeability compared to a hydroxyl group.

-

2,5-Dimethyl Substitution:

-

2-Methyl: Sterically protects the pyran oxygen and blocks metabolism at the typically reactive C2 position.

-

5-Methyl: Provides steric bulk near the carbonyl, potentially influencing the binding mode by restricting the rotation of adjacent residues in a protein pocket.

-

Identification Data

| Parameter | Value / Descriptor |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 310.35 g/mol |

| SMILES | CCOc1cc(C)c2c(c1)oc(C)c(Oc3ccccc3)c2=O |

| Stereochemistry | Achiral (0 stereocenters) |

Part 2: Physicochemical Profile (Predicted & Target)

As this specific derivative lacks extensive public experimental datasets, the following values are derived from consensus chemoinformatic models (QSPR) calibrated against similar 3-phenoxy-chromone scaffolds. These serve as the baseline for experimental validation .

Key Property Table

| Property | Predicted Value | Biological Implication |

| Lipophilicity (cLogP) | 4.2 – 4.8 | High. Likely Class II (Low Sol/High Perm) in BCS. Risk of non-specific binding in assays. |

| Topological Polar Surface Area (TPSA) | ~45–50 Ų | Excellent range for passive membrane transport and BBB penetration (Target < 90 Ų). |

| Aqueous Solubility (pS) | < 10 µM (pH 7.4) | Poor. Requires formulation (e.g., DMSO, Cyclodextrins) for bioassays. |

| pKa (Basic) | ~ -2.0 (Carbonyl O) | Essentially neutral at physiological pH. Unlikely to be protonated in the gut. |

| H-Bond Donors (HBD) | 0 | Enhances permeability; no energetic penalty for desolvation of donors. |

| H-Bond Acceptors (HBA) | 4 | Interactions via the carbonyl and ether oxygens. |

Solubility & "Brick Dust" Warning

The combination of the planar chromone core and the aromatic phenoxy group creates a molecule with high lattice energy.

-

Risk: This compound is a candidate for "Brick Dust" behavior—low solubility driven by solid-state stability rather than just lipophilicity.

-

Mitigation: Do not rely solely on DMSO stock dilution. Thermodynamic solubility testing (Protocol 3.1) is mandatory before running cell-based assays to avoid precipitation artifacts.

Part 3: Experimental Characterization Protocols

To validate the theoretical profile above, the following protocols are the standard operating procedures (SOPs) for characterizing this NCE.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility in PBS (pH 7.4) to define the maximum concentration for biological assays.

-

Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:1 with Acetonitrile (to ensure no crashing out during injection).

-

Inject onto HPLC-UV (C18 column, detection at 254 nm and 300 nm).

-

Compare peak area against a standard curve prepared in 100% DMSO.

-

Protocol: Lipophilicity (LogD) via HPLC

Rationale: Traditional shake-flask LogP is prone to emulsion errors with highly lipophilic compounds (LogP > 4). The HPLC retention time method is more robust.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol/Water + 0.1% Formic Acid (varying ratios: 60%, 70%, 80% MeOH).

-

Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

-

Calculation:

-

Calculate the capacity factor (

) for the analyte: -

Plot

vs. % Methanol. -

Extrapolate to 0% Methanol (

) and correlate with the standard curve to derive LogP.

-

Part 4: Metabolic Liabilities & ADME Logic

Understanding the chemical stability of the this compound scaffold is vital for interpreting pharmacokinetic (PK) data.

Metabolic Soft Spots

-

O-Dealkylation (Major Liability): The 7-ethoxy group is a prime target for CYP450 enzymes (specifically CYP1A2 and CYP2D6).[1] Rapid O-deethylation will yield the 7-hydroxy metabolite (7-hydroxy-2,5-dimethyl-3-phenoxy-chromen-4-one).

-

Impact: The 7-OH metabolite is likely to be glucuronidated rapidly (Phase II metabolism) and excreted, limiting half-life.

-

-

Aromatic Hydroxylation: The 3-phenoxy ring is electron-rich and unsubstituted, making the para-position susceptible to oxidation by CYP3A4.

-

Benzylic Oxidation: The 2-methyl and 5-methyl groups are susceptible to oxidation to alcohols/carboxylic acids, though this is generally slower than O-dealkylation.

Visualization: Characterization & Metabolism Workflow

Figure 1: Integrated workflow for physicochemical validation and predicted metabolic pathways (Phase I oxidation).

Part 5: Synthesis & Purity Verification

For researchers synthesizing this compound in-house, strict quality control is required to differentiate the target from common synthetic byproducts (e.g., uncyclized Baker-Venkataraman intermediates).

Synthetic Route Summary (Baker-Venkataraman Strategy)

-

Starting Materials: 2'-Hydroxy-4'-ethoxy-6'-methylacetophenone + Phenoxyacetyl chloride (or equivalent).

-

Esterification: Formation of the phenyl ester.

-

Rearrangement: Base-catalyzed rearrangement to the 1,3-diketone.

-

Cyclization: Acid-catalyzed cyclization to the chromone core.[2]

QC Checklist

-

1H NMR (DMSO-d6):

-

Confirm Ethoxy triplet/quartet (approx. 1.4 ppm / 4.1 ppm).

-

Confirm Singlets for 2-Me and 5-Me groups (distinct shifts due to ring current).

-

Confirm absence of aliphatic protons in the 6-8 ppm range (indicates cyclization is complete).

-

-

HPLC Purity: Must be >95% at 254 nm.

-

Note: Impurities from the phenoxy starting material can be highly lipophilic and may co-elute if the gradient is too steep. Use a shallow gradient (50-100% B over 20 min).

-

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 105: Water Solubility." OECD Publishing.

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Solubility/LogP protocols).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one derivatization

Current Status: Operational Ticket ID: CHEM-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry

System Overview & Reactivity Profile

Welcome to the technical guide for 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one . This scaffold is a highly specialized chromone derivative, often utilized in the development of anti-inflammatory agents, antioxidants, and kinase inhibitors.

Successful derivatization requires navigating three distinct "Zones of Reactivity" while managing the steric hindrance introduced by the 5-methyl and 3-phenoxy groups.

The Three Zones of Reactivity

-

Zone A (C2-Methyl): The primary site for chain extension. It is vinylogously activated by the C4-carbonyl but is less acidic than typical methyl ketones.

-

Zone B (Ring A - C6/C8): Activated for Electrophilic Aromatic Substitution (EAS) by the 7-ethoxy group.

-

Zone C (Ether Linkages): The 7-ethoxy (aliphatic ether) and 3-phenoxy (aryl ether) groups possess different stabilities toward Lewis acids.

Troubleshooting Module: C2-Methyl Functionalization

User Issue: “I am attempting an Aldol condensation with benzaldehyde using NaOH/EtOH, but I am recovering starting material or getting <10% yield.”

Root Cause Analysis

The C2-methyl group on a chromone is weakly acidic (

Optimization Protocol: The "Styryl" Route

To synthesize styrylchromones (3-styryl derivatives are potent biological agents), you must increase the basicity or use high-energy activation.

Method A: Microwave-Assisted Knoevenagel (Recommended)

-

Reagents: Aldehyde (1.2 eq), Piperidine (5 drops), Acetic Anhydride (solvent/catalyst).

-

Conditions: Microwave irradiation at 140°C for 10–20 mins.

-

Mechanism: The formation of an iminium intermediate with piperidine accelerates the deprotonation.

Method B: The Enaminone "Bridge" (For Heterocycle Synthesis)

If direct condensation fails, convert the C2-methyl into a highly reactive enaminone.

-

Reactant: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Reflux in dry DMF or xylene for 6–12 hours.

-

Result: Yields the (E)-2-(2-(dimethylamino)vinyl) derivative.

-

Utility: This intermediate reacts instantly with hydrazines or guanidines to form pyrazole- or pyrimidine-fused chromones.

Decision Workflow: C2-Functionalization

Caption: Logic flow for optimizing low-yielding C2-methyl condensations.

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

User Issue: “I want to nitrate or halogenate the A-ring. Where will the substituent go? I see conflicting data on C6 vs. C8 regioselectivity.”

Technical Insight: The "Buttressing Effect"

The regiochemistry is dictated by the 7-ethoxy group (strong ortho/para director) and the 5-methyl group (weak activator, steric blocker).

-

Position 6: Located between the 5-methyl and 7-ethoxy groups. This position is sterically "sandwiched." Access is severely restricted.

-

Position 8: Located between the 7-ethoxy group and the pyrone oxygen. While the pyrone oxygen has a lone pair, it is part of the aromatic system, making C8 the electronically favored and sterically accessible ortho position relative to the 7-ethoxy group.

Verdict: EAS will occur almost exclusively at Position 8 .

Protocol: C8-Nitration (Standard)

-

Solvent: Acetic Anhydride (moderates the reaction).

-

Reagent: Fuming

(1.1 eq). -

Temperature: 0°C to 10°C. Do not heat.

-

Quench: Pour into ice water. The 8-nitro derivative usually precipitates as a yellow solid.

Troubleshooting Module: Ether Stability & Cleavage

User Issue: “I used

Stability Matrix

The 3-phenoxy linkage is an aryl-aryl ether (technically vinyl-aryl), which is significantly more robust than the 7-ethoxy (alkyl-aryl) ether. However, harsh Lewis acids can cleave both.

| Reagent | Conditions | 7-Ethoxy Status | 3-Phenoxy Status | Result |

| DCM, -78°C to RT | Cleaved | Risk of Cleavage | Complex Mixture | |

| Toluene, Reflux | Cleaved | Stable | 7-OH, 3-OPh (Target) | |

| HBr / AcOH | Reflux | Cleaved | Stable | 7-OH, 3-OPh |

| TMSI (in situ) | NaI / TMSCl, MeCN | Cleaved | Stable | 7-OH, 3-OPh (Mildest) |

Recommendation: To selectively deprotect the 7-position to a phenol (e.g., to attach a solubilizing PEG chain), use

Frequently Asked Questions (FAQ)

Q1: How do I distinguish the 2-methyl from the 5-methyl in

-

2-Methyl: Appears as a singlet around

2.25 – 2.40 ppm . It may show slight broadening due to long-range coupling with H3 (if no phenoxy were present, but here C3 is substituted). -

5-Methyl: Appears significantly downfield, often

2.60 – 2.80 ppm , due to the anisotropic deshielding effect of the adjacent C4-carbonyl group (peri-effect).

Q2: My product is insoluble in MeOH/EtOH. How do I purify it?

-

Chromones with 3-phenoxy and 7-ethoxy groups are highly lipophilic.

-

Recrystallization: Try Acetonitrile or DMF/Water (9:1) .

-

Chromatography: These compounds often streak on silica with pure EtOAc. Use DCM/MeOH (98:2) as your eluent system.

Q3: Can I oxidize the 2-methyl group to an aldehyde?

-

Yes. Selenium dioxide (

) oxidation in refluxing xylene or dioxane is the standard method to convert the 2-Me to a 2-CHO (formyl) group. This 2-formyl chromone is a versatile precursor for Schiff bases.

Visualizing the Reaction Pathways

Caption: Master Reactivity Map showing the three primary derivatization pathways.

References

-

Ibrahim, M. A., et al. (2010).[1] "Synthesis and chemical reactivity of 2-methylchromones." Arkivoc, 2010(i), 98-135.[1]

-

Silva, A. M., et al. (2021). "Styrylchromones: Biological Activities and Structure-Activity Relationship." Current Medicinal Chemistry.

- Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. (General Chromone Reactivity).

- Patonay, T., et al. (1984). "Nucleophilic substitution of 3-phenoxychromones." Phytochemistry (Context on 3-phenoxy stability).

-

RegioSQM. (2023). "Prediction of regioselectivity of electrophilic aromatic substitution." Chemical Science.

Sources

troubleshooting unexpected side reactions in 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one synthesis

This technical support guide addresses the synthesis of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one . The presence of the 5-methyl group (steric hindrance), the 7-ethoxy group (acid sensitivity), and the 3-phenoxy moiety (difficult installation) creates a "perfect storm" for side reactions.

Topic: Synthesis of this compound Ticket ID: CHEM-SUP-2503-FLAV Status: Open

Executive Summary

Synthesizing This compound presents three distinct chemical challenges that often lead to low yields or intractable mixtures:

-

Steric Hindrance (The 5-Methyl Effect): The methyl group at C5 is peri-positioned to the C4 carbonyl, creating significant steric strain that inhibits cyclization.

-

Ether Cleavage (The 7-Ethoxy Vulnerability): The 7-ethoxy group is susceptible to dealkylation if strong Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids (HI, HBr) are used during cyclization or workup.

-

3-Position Functionalization: Direct condensation to install the 3-phenoxy group via Baker-Venkataraman rearrangement is often low-yielding due to the bulk of the phenoxy group.

Part 1: Strategic Synthesis Workflow

Recommendation: Abandon the "one-pot" condensation strategies. Adopt a Late-Stage Ullmann Coupling strategy. This decouples the difficult chromone ring formation from the phenoxy installation.

The "Iodo-Intermediate" Protocol

This route minimizes side reactions by installing the sensitive 3-phenoxy group last, under mild catalytic conditions.

Caption: Optimized workflow utilizing 3-iodochromone intermediate to bypass steric and stability issues.

Part 2: Troubleshooting & FAQs

Issue 1: "I am losing the 7-ethoxy group during cyclization."

Diagnosis: Acid-Catalyzed Dealkylation. If you are using the classical Kostanecki-Robinson or acid-mediated Baker-Venkataraman cyclization (using HI, HBr, or excess AlCl₃), you are cleaving the ether bond. The 7-position is electronically coupled to the carbonyl, making the oxygen nucleophilic and prone to protonation/complexation.

Corrective Action:

-

Switch to Iodine/DMSO Cyclization: Use the oxidative cyclization of 2'-hydroxychalcones or enaminones using Iodine (I₂) in DMSO or CH₂Cl₂. This proceeds under neutral or mildly basic conditions, preserving the ethyl ether.

-

Protocol:

-

React 2-hydroxy-4-ethoxy-6-methylacetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

-

Dissolve the resulting enaminone in CH₂Cl₂.

-

Add Iodine (1.2 eq) at room temperature. Stir for 1-2 hours.

-

Wash with saturated Na₂S₂O₃ to remove excess iodine.

-

Issue 2: "My yield is <10% when trying to install the phenoxy group."

Diagnosis: Steric Shielding by the 5-Methyl Group. The 5-methyl group exerts a "buttressing effect," pushing the carbonyl oxygen out of plane and crowding the 3-position. Standard nucleophilic substitutions (SNAr) or direct condensations will fail because the transition state is too crowded.

Corrective Action:

-

Use Copper-Catalyzed Ullmann Coupling: This reaction is less sensitive to the steric environment than SN2-type reactions because it proceeds via an oxidative addition mechanism on the copper center.

-

Key Reagent: N,N-Dimethylglycine or Picolinic Acid as a ligand is essential. These ligands stabilize the Cu(I) species and facilitate the coupling at lower temperatures (90-110°C), preventing thermal decomposition.

Issue 3: "Is Wessely-Moser Rearrangement affecting my product?"

Diagnosis: Unlikely, but possible if impurities are present. The Wessely-Moser rearrangement typically involves the ring-opening of 5,7-dihydroxyflavones in acid, leading to isomerization (e.g., 5,7-dihydroxy → 5,8-dihydroxy).

-

Your Case: You have a 5-methyl group, not a 5-hydroxyl. The 5-Me cannot open to form a diketone in the same way a 5-OH does. Therefore, the ring is electronically "locked" against this specific rearrangement.

-

The Risk: If your starting material contains 5-hydroxy impurities (from incomplete methylation of the precursor), those impurities will rearrange and contaminate your final product with 5,8-substituted isomers.

-

Verification: Check your starting acetophenone by NMR. Ensure the C6-Methyl (which becomes C5-Me in chromone) is distinct and no free phenol exists at that position.

Part 3: Analytical Data & Verification

When troubleshooting, compare your intermediate data against these expected trends.

| Feature | Expected Signal (1H NMR) | Common "Trouble" Signal | Interpretation of Trouble |

| 7-Ethoxy | Quartet (~4.1 ppm) + Triplet (~1.4 ppm) | Broad singlet (OH) or missing ethyl peaks | Acidic Cleavage occurred. Check pH of workup. |

| 5-Methyl | Singlet (~2.8 ppm) | Shifted to ~2.4 ppm | Isomerization or wrong starting material (7-Me isomer). |

| 3-Phenoxy | Multiplet (6.9 - 7.4 ppm, 5H) | Missing | Coupling Failed . Catalyst dead or ligand missing. |

| H-3 | ABSENT in final product | Singlet at ~6.5 ppm | Incomplete Reaction . You still have the 3-unsubstituted chromone. |

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Iodo-7-ethoxy-2,5-dimethylchromone

This intermediate is the pivot point of the synthesis.

-

Reagents: 2-Hydroxy-4-ethoxy-6-methylacetophenone (1.0 eq), DMF-DMA (1.5 eq), Iodine (1.2 eq), CH₂Cl₂ (0.1 M concentration).

-

Enaminone Step: Reflux acetophenone and DMF-DMA in toluene (or neat) for 4 hours. Monitor TLC (disappearance of ketone).[1] Evaporate volatiles.

-

Cyclization Step: Dissolve residue in CH₂Cl₂. Add Iodine solid in one portion. Stir at RT for 1 hour.

-

Workup: Wash with sat. aq. Na₂S₂O₃ (removes iodine color), then brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The iodine at C3 makes the product less polar than the starting material.

Protocol B: Ullmann Coupling (The Phenoxy Installation)

Based on modified Ma et al. conditions.

-

Reagents: 3-Iodo-intermediate (1.0 eq), Phenol (1.2 eq), CuI (10 mol%), N,N-Dimethylglycine (20 mol%), Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous). Degas with Nitrogen for 15 mins.

-

Reaction: Mix all solids in a screw-cap vial. Add solvent.[2] Heat to 110°C for 12-18 hours.

-

Note: The color should remain a suspension. If it turns black/tarry immediately, oxygen was present.

-

Workup: Filter through Celite. Concentrate. Purify via column chromatography.[3]

References

- Baker-Venkataraman Rearrangement & Mechanisms

-

Wessely-Moser Rearrangement (Regiochemistry Risks)

-

Shinomiya, K., Hano, Y., & Nomura, T. "Mechanism on One-sided Wessely-Moser Rearrangement Reaction." Heterocycles, 2000. Available at: [Link] (Verified via snippet 1.8).

-

-

Synthesis of 3-Iodochromones (The Intermediate Strategy)

-

Frontiers in Chemistry. "Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives." Available at: [Link]

-

-

Ullmann Coupling for Diaryl Ethers (3-Phenoxy Installation)

-

Ether Cleavage in Chromones

Sources

- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

enhancing the stability of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one for in vitro assays

Ticket ID: #CHRM-7E25-STAB Subject: Enhancing the stability of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one for in vitro assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are working with This compound . To ensure assay reproducibility, we must look beyond simple chemical degradation. Based on its structure—a lipophilic chromone scaffold substituted with ethoxy and phenoxy groups—this compound presents a "Stability Triad" of challenges:

-

Aqueous Insolubility: The combination of the phenoxy group (C3) and ethoxy group (C7) creates a high LogP (partition coefficient), driving the molecule to precipitate immediately upon contact with aqueous buffers.

-

Surface Adsorption: The compound is "sticky." It will adhere to plastic pipette tips, reservoirs, and polystyrene plates, reducing the effective concentration in your well.

-

Colloidal Aggregation: At micromolar concentrations, flavonoid-like structures often form promiscuous aggregates that sequester enzymes, leading to false-positive inhibition.[1]

This guide provides the protocols to stabilize this compound physically and chemically.

Module 1: Solubility & Stock Preparation

The Issue: The most common cause of "instability" is actually micro-precipitation. The compound crashes out of solution when diluted directly from 100% DMSO to aqueous buffer, forming invisible crystals that settle over time.

Protocol: The "Step-Down" Intermediate Dilution

Do not pipette 100% DMSO stock directly into the assay well.

Materials:

-

Solvent: Anhydrous DMSO (stored under N2 or Argon).[1]

-

Intermediate Buffer: PBS + 0.05% Tween-20 (or Triton X-100).[1]

-

Plate: Polypropylene (PP) storage plate (Low-binding).[1]

Workflow:

-

Master Stock: Dissolve neat powder in 100% DMSO to 10 mM . Vortex and sonicate for 5 minutes.

-

Intermediate Stock (10x): Dilute the Master Stock into a solution containing 5-10% DMSO in buffer.

-

Why? This creates a "hydration shell" around the molecule, preventing the shock of hitting 100% water.

-

-

Working Solution (1x): Dilute the Intermediate Stock 1:10 into the final assay buffer.

Data Visualization: Solubility Workflow

Figure 1: The Step-Down Dilution strategy minimizes the kinetic shock of solvent exchange, preventing micro-precipitation that mimics degradation.[1]

Module 2: Chemical Stability & pH Sensitivity

The Issue: The 4H-chromen-4-one ring (gamma-pyrone) is susceptible to nucleophilic attack, particularly at the C2 position, leading to ring opening (Michael addition-elimination) in alkaline conditions.[1]

Stability Profile Table

| Parameter | Condition | Stability Status | Recommendation |

| pH | < 4.0 (Acidic) | Stable | Safe for short-term storage.[1] |

| pH | 7.0 - 7.5 (Neutral) | Stable | Optimal for assays.[1] |

| pH | > 8.5 (Basic) | Unstable | Risk: Ring opening/Hydrolysis.[1] Avoid carbonate buffers.[1] |

| Light | UV / Ambient | Sensitive | Chromones absorb UV.[1] Protect from light (amber tubes).[1] |

| Temp | 37°C | Moderate | Stable for <4 hours.[1] |

Critical Protocol: If your assay requires pH > 8.0, you must prepare the solution immediately before use . Do not store the compound in basic buffer for >30 minutes.

Module 3: Preventing Surface Adsorption (The "Disappearing Compound")

The Issue: Your compound is highly lipophilic (hydrophobic). It prefers sticking to the hydrophobic polystyrene of standard microplates rather than staying in the aqueous buffer.

Troubleshooting Guide

Q: My IC50 curve shifts to the right (lower potency) when I pre-incubate. Is it degrading? A: Likely not. It is adsorbing to the plate walls. As time passes, the free concentration in the well drops, making the compound appear less potent.

Solution: The "Detergent Shield" You must include a surfactant in your assay buffer to keep the compound in solution and block non-specific binding sites on the plastic.

-

Recommended: 0.01% - 0.05% Tween-20 or Triton X-100.[1]

-

Alternative: 0.1% BSA (Bovine Serum Albumin).[1] Note: BSA binds lipophilic drugs.[1] If you use BSA, you must account for the free-fraction reduction in your potency calculations.[1]

Diagnostic Logic Tree

Use this flowchart to diagnose "instability" in your experiments.

Figure 2: Diagnostic workflow to isolate the root cause of compound loss.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my aqueous dilutions? A: No. Once diluted into aqueous buffer, the compound is in a high-energy state.[1] Freezing will force it out of solution, and it will not redissolve upon thawing. Always prepare aqueous dilutions fresh from the DMSO master stock.

Q: Why does my compound show activity in the enzyme assay but not in the cell-based assay? A: This is likely a permeability or serum-binding issue .

-

Serum Binding: Cell media contains 10% FBS.[1] Your lipophilic phenoxy-chromone will bind heavily to serum albumin, reducing the free drug available to enter the cell. Correction: Try the assay in low-serum media (1% FBS) for short durations to verify.

-

Permeability: While lipophilic, the compound may be pumped out by efflux transporters (P-gp).[1]

Q: How do I validate the concentration if I suspect precipitation? A: Do not rely on visual inspection. Centrifuge the assay plate (sealed) at 3000 x g for 10 minutes. Sample the supernatant and analyze via HPLC/UV-Vis. If the peak area is lower than the theoretical concentration, precipitation has occurred.

References & Authoritative Sources

-

NCBI Assay Guidance Manual. Compound Solubility in In Vitro Assays.

-

Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Instability).

-

Context: Mechanistic explanation of lipophilic compound precipitation and pH-dependent hydrolysis of heterocycles.

-

-

Sigma-Aldrich Technical Bulletins. Handling of Lipophilic Small Molecules.

-

PubChem Compound Database. Chromen-4-one Scaffold Properties.

Sources

refining purification methods for 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one. As a substituted chromone, this compound presents unique purification challenges due to its structural complexity and potential for co-eluting impurities from synthetic routes like modified Baker-Venkataraman or Claisen condensation reactions.[1][2] This document is designed for researchers, medicinal chemists, and process development professionals to navigate these challenges, offering both theoretical explanations and practical, step-by-step protocols. Our aim is to empower you to achieve high purity and yield by understanding the causality behind each purification step.

Section 1: Physicochemical Profile & Impurity Landscape

A foundational understanding of the target molecule's properties and the likely impurities is critical for designing an effective purification strategy.

Predicted Physicochemical Properties:

| Property | Value | Rationale & Implication for Purification |

| Molecular Formula | C₂₀H₂₀O₄ | --- |

| Molecular Weight | 324.37 g/mol | Affects diffusion rates but is less critical for chromatography than polarity. |

| Polarity | Moderately Low | The chromone core and ether linkages contribute polarity, while the multiple methyl and phenoxy groups increase lipophilicity. This balance dictates solvent selection for both chromatography and recrystallization. |

| Solubility Profile | High: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Acetone. Moderate: Methanol, Ethanol. Low/Insoluble: Hexane, Heptane, Water. | A solvent that fully solubilizes the compound at room temperature (e.g., DCM) is a poor choice for recrystallization but excellent for loading onto a silica column.[3] The insolubility in non-polar solvents like hexane is key for its use as an anti-solvent. |

| Physical State | Likely a crystalline solid | If the crude product is an oil, it indicates the presence of significant impurities or residual solvent, which lowers the melting point.[3] |

Common Potential Impurities:

-

Unreacted Starting Materials: Such as the corresponding 2'-hydroxyacetophenone derivative or phenoxyacetylating agent. These are typically more polar than the final product.

-

Incompletely Cyclized Intermediates: For instance, the 1-(2-hydroxyphenyl)-3-phenoxypropane-1,3-dione intermediate from a Baker-Venkataraman type synthesis.[1] These are often highly polar and may streak on TLC.

-

Side-Reaction Products: Formation of coumarins can occur under certain conditions in Kostanecki-Robinson type reactions.[4] These isomers can be difficult to separate.

-

Reagents & Catalysts: Residual acid or base catalysts used for cyclization can interfere with purification, sometimes causing the compound to stick to silica gel.[5]

Section 2: Purification Workflow & Method Selection

The choice of purification method depends on the scale of the reaction, the initial purity of the crude material, and the final purity required. The following workflow provides a general decision-making process.

Caption: General purification workflow for this compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when significant impurities are present that depress the melting point. The compound separates as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount (1-5% of the total volume) of the primary solvent to slightly increase solubility and lower the saturation point.[6] Let it cool more slowly.

-

Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages orderly crystal growth.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[3]

-

Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[6]

-

Change Solvent System: The chosen solvent may be too good. Consider a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., ethyl acetate) while hot, then slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[3]

Q2: No crystals form even after the solution has cooled completely. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used.

Troubleshooting Steps:

-

Evaporate Excess Solvent: Gently heat the solution in a fume hood and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound will "crash out" rapidly, trapping impurities.[6]

-

Induce Crystallization: Try the scratching or seeding techniques described in A1.

-

Use an Anti-Solvent: If your compound is dissolved in a solvent like ethanol, slowly adding water (an anti-solvent for this compound) can induce precipitation. This should be done carefully to avoid oiling out.

Column Chromatography Issues

Q3: My compound is sticking to the silica gel and won't elute, even with a high percentage of polar solvent.

A3: This suggests a strong, unintended interaction between your compound and the stationary phase. There are two primary causes:

-

Acidity of Silica: Standard silica gel is slightly acidic (pH ~4-5) and can strongly adsorb basic functionalities or interact with sensitive groups. While your target compound is not strongly basic, residual basic impurities or catalysts in your crude material might be the issue.

-

Compound Decomposition: The compound may be unstable on silica gel.[5]

Troubleshooting Steps:

-

Test for Stability: Before running a large column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new baseline spot or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[5]

-

Use a Deactivated Stationary Phase:

-

Neutral Alumina: Consider using neutral alumina instead of silica gel if your compound is acid-sensitive.[5]

-

Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N). The triethylamine will occupy the acidic sites on the silica, preventing your compound from binding too strongly. This is highly effective but requires removing the triethylamine from your final product.

-

-

Modify the Mobile Phase: Adding a small amount of a more polar solvent like methanol (0.5-1%) to your ethyl acetate/hexane eluent can help displace the compound from the silica.

Q4: My compound is eluting with impurities, and I can't get good separation (overlapping spots on TLC).

A4: This is a classic resolution problem. The polarity difference between your compound and the impurity is too small for the chosen solvent system.

Troubleshooting Steps:

-

Optimize the Solvent System: The goal is to find a solvent system that gives your product an Rf value of ~0.3-0.4 on the TLC plate and maximizes the distance (ΔRf) to the impurity spots.[5] Systematically test different solvent ratios (e.g., 10%, 15%, 20%, 25% EtOAc in Hexane) and even different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone).

-

Improve Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure a homogenous slurry and careful packing. Load your compound in the minimum possible volume of solvent to create a tight starting band.

-

Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1 for difficult separations.

-

Consider an Alternative Method: If the impurity is very close in polarity, column chromatography may not be the best method. Recrystallization, which separates based on solubility and crystal lattice packing, might be more effective.

Section 4: Standard Operating Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the primary purification of ~1 gram of crude this compound.

Methodology:

-

TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is 20% Ethyl Acetate in Hexane (v/v). The target compound should have an Rf of ~0.3.

-

Column Preparation:

-

Select a glass column of appropriate size (e.g., 40mm diameter).

-

Add a small plug of glass wool and a layer of sand.

-

Prepare a slurry of silica gel (approx. 50g) in the initial eluent (e.g., 10% EtOAc/Hexane).

-

Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude compound (~1g) in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for better resolution, perform a "dry load": dissolve the compound in a solvent, add 2-3g of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.

-

Carefully add the sample to the top of the column.

-

-

Elution:

-

Begin eluting with a low-polarity solvent (e.g., 10% EtOAc/Hexane).

-

Gradually increase the polarity (gradient elution) as the column runs (e.g., move to 15%, then 20%, then 25% EtOAc). This helps elute the less polar impurities first, followed by your product, leaving the more polar impurities on the column.

-

Collect fractions (e.g., 20 mL per tube).

-

-

Fraction Analysis:

-

Monitor the collected fractions using TLC.

-

Combine the fractions that contain the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified compound.

-

Protocol 2: Recrystallization

This protocol is for purifying material that is already >90% pure.

Methodology:

-

Solvent Selection: In a test tube, test the solubility of a small amount of your compound (~20 mg) in various solvents. An ideal single solvent will dissolve the compound when hot but not at room temperature. A good binary system might be Ethanol/Water or Ethyl Acetate/Hexane. Let's assume an Ethyl Acetate/Hexane system is chosen.

-

Dissolution: Place the impure compound (e.g., 500 mg) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

-

Induce Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise while swirling until a persistent cloudiness appears. Add a few drops of hot ethyl acetate to re-dissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to store the purified this compound? A1: Chromone derivatives are generally stable.[7] Store the solid compound in a sealed vial at room temperature, protected from light and moisture. For long-term storage, refrigeration (-4°C to -20°C) is recommended. Solutions should be used fresh or stored at low temperatures for short periods.

Q2: Which analytical techniques are best for confirming the purity and identity of my final product? A2: A combination of techniques is essential:

-

Purity: High-Performance Liquid Chromatography (HPLC), preferably with a diode-array detector (DAD) to check for co-eluting impurities, is the gold standard for purity assessment.[8] A typical reverse-phase method would use a C18 column with a water/acetonitrile or water/methanol gradient.[9][10]

-

Identity: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.

Q3: Can I use reverse-phase chromatography to purify this compound? A3: Yes. Reverse-phase flash chromatography or preparative HPLC is an excellent alternative, especially if the compound is unstable on silica or if impurities are very close in polarity in normal-phase systems. The stationary phase would be non-polar (e.g., C18-bonded silica), and the mobile phase would be a polar mixture, such as water and acetonitrile.[11] Elution order is reversed: more polar compounds elute first.

Q4: My final yield after purification is very low. What are the most common causes of product loss? A4:

-

Recrystallization: Using too much solvent is the most common cause, as a significant amount of product will remain in the mother liquor.[6] Also, ensure your compound is not highly soluble in the cold wash solvent.

-

Column Chromatography: Irreversible adsorption onto the column (see Q3), using too broad of a gradient which leads to excessive fraction volumes, or decomposition on the stationary phase can all lead to significant loss.

-

Multiple Transfers: Each transfer of the material from one flask to another results in some physical loss. Minimize transfers where possible.

Caption: Decision tree for troubleshooting when a compound "oils out" during recrystallization.

References

-

Auctor, A. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

-

Gebrehiwot, A. A., et al. (2020). Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

-

Zhao, Y., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. PMC. Available at: [Link]

-

Li, Y., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]

-

Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Royal Society of Chemistry. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Available at: [Link]

-

Scribd. (n.d.). Organic Compound Purification Guide. Available at: [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Available at: [Link]

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

-

Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

-

Kumbhani, S. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube. Available at: [Link]

-

World Journal of Chemical Education. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Brown University. (n.d.). pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - Supporting Information. Available at: [Link]

-

Mphahlele, M. J., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available at: [Link]

-

Wang, L., et al. (2014). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. PMC. Available at: [Link]

-

PubChemLite. (n.d.). 7-ethoxy-3-(4-fluorophenoxy)-2,8-dimethyl-4h-chromen-4-one. Available at: [Link]

-

Fernandes, C., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Available at: [Link]

-

Ali, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Available at: [Link]

-

Kim, D., et al. (2008). Generation of Human Metabolites of 7-Ethoxycoumarin by Bacterial Cytochrome P450BM3. Drug Metabolism and Disposition. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oudacademia.com [oudacademia.com]

- 9. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 10. Separation of 4-Chromone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Introduction: The Challenge of Specificity with Novel Compounds like 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

The development of novel small molecule inhibitors, such as this compound, holds immense promise for targeted therapies. However, a critical challenge in their preclinical development is ensuring their specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify, validate, and mitigate potential off-target effects of new chemical entities. We will use the hypothetical compound this compound as a case study to illustrate these principles and methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address common questions and issues that arise during the characterization of a new small molecule inhibitor.

Q1: I have synthesized a novel compound, this compound. What are the initial steps to anticipate its potential off-target effects?

A1: Initial Off-Target Assessment Should Begin with Computational (In Silico) Prediction.

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable insights into the potential off-target profile of your compound.[3][4] These approaches use the chemical structure of your molecule to predict its binding affinity against a large database of known protein structures.

Rationale: The principle behind this is that molecules with similar structures or physicochemical properties may bind to the same or similar protein pockets. By comparing your compound's structure to libraries of compounds with known targets, you can generate a preliminary "hit list" of potential off-target interactions.[5]

Recommended Action:

-

Utilize Off-Target Prediction Servers: A variety of web-based tools and software are available that can predict potential off-targets. These platforms often employ a combination of 2D and 3D similarity searches, as well as machine learning algorithms.[4][6]

-

Analyze the Predicted Interactions: The output will be a list of potential off-target proteins, often with a score indicating the likelihood of interaction. Pay close attention to proteins that are known to be involved in critical cellular processes or have been implicated in toxicity.

-

Prioritize for Experimental Validation: Use the computational predictions to guide your experimental design, prioritizing the testing of high-probability off-targets.

Q2: My experiments with this compound are showing an unexpected phenotype that doesn't align with the known function of its intended target. How can I troubleshoot this?

A2: A Discrepancy Between Expected and Observed Phenotypes is a Classic Indicator of Potential Off-Target Effects.

A systematic experimental workflow is crucial to dissect whether the observed phenotype is a result of on-target or off-target activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Steps:

-

Dose-Response Analysis: Determine the concentration range over which the unexpected phenotype is observed. Off-target effects are often more pronounced at higher concentrations, significantly above the IC50 or EC50 for the primary target.[7]

-

Use a Negative Control: If possible, synthesize a structurally similar but inactive analog of your compound. This molecule should not bind to the intended target. If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect.

-

Employ a Structurally Different Inhibitor: Use an established inhibitor for your intended target that has a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it further points towards your compound's off-target activity.[7]

Q3: How can I definitively confirm that this compound is engaging its intended target within the complex environment of a living cell?

A3: The Cellular Thermal Shift Assay (CETSA) is a Powerful Method to Verify Target Engagement in Intact Cells. [8][9]

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10] By heating cell lysates or intact cells treated with your compound to various temperatures, you can assess the amount of soluble target protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of your compound is direct evidence of target engagement.[10][11]

See Protocol 1 in the "Detailed Experimental Protocols" section for a step-by-step guide to performing a CETSA experiment.

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Q4: My compound is designed to be a kinase inhibitor. How can I assess its selectivity across the human kinome?

A4: Kinome Profiling is Essential to Determine the Selectivity of Kinase Inhibitors.

Due to the conserved nature of the ATP-binding pocket across many kinases, it is common for kinase inhibitors to have off-target effects on other kinases.[1] Kinome profiling services and commercially available kits allow you to screen your compound against a large panel of kinases to determine its selectivity.[12]

Kinome Profiling Approaches:

| Method | Principle | Advantages | Disadvantages |

| In Vitro Kinase Panels | Measures the inhibition of a large number of purified recombinant kinases in a cell-free system.[12] | High-throughput, quantitative (IC50 values), provides a broad overview of selectivity. | Lacks the context of the cellular environment (e.g., scaffolding proteins, compartmentalization). |

| Chemical Proteomics | Uses affinity probes or compound-conjugated beads to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[13] | Identifies direct binding partners in a cellular context, can be unbiased. | Can be technically challenging, may miss transient or weak interactions. |

| Phosphoproteomics | Quantifies changes in the phosphorylation status of thousands of proteins in cells treated with the inhibitor. | Provides a functional readout of kinase inhibition in a cellular context, can reveal unexpected pathway modulation. | Indirect measure of inhibition, can be complex to analyze the data. |

Recommendation: For initial characterization, an in vitro kinase panel screen is a cost-effective and efficient way to get a broad view of your compound's selectivity.[14] Any significant off-target hits should then be validated in cell-based assays.

See Protocol 2 in the "Detailed Experimental Protocols" section for a general protocol for an in vitro kinase selectivity assay.

Q5: What genetic approaches can I use to validate that the observed cellular phenotype is a true consequence of inhibiting the intended target?

A5: Genetic Knockdown or Knockout of the Target Protein is the Gold Standard for On-Target Validation.

By using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown, you can specifically eliminate or reduce the expression of the intended target protein.[7] If the phenotype observed with genetic perturbation mimics the phenotype observed with your compound, it provides strong evidence for on-target activity.

Validation Workflow:

-

Design and Validate: Design and validate sgRNAs (for CRISPR) or siRNAs that efficiently target your gene of interest.

-

Perturb Target Expression: Introduce the CRISPR/Cas9 system or siRNAs into your cell model to knockout or knockdown the target gene. Confirm the reduction of the target protein by Western blot or qPCR.

-

Phenotypic Comparison: Perform the same phenotypic assay on the genetically modified cells that you used to characterize your compound.

-

Analyze Results:

-

Phenocopy: If the genetic perturbation results in the same phenotype as your compound, it strongly supports on-target action.

-

No Phenocopy: If the phenotype of the genetic perturbation is different from that of your compound, it suggests that the compound's phenotype is due to off-target effects.

-

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot[8][11]

Objective: To determine if this compound binds to its intended target protein in intact cells.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

Equipment and reagents for protein quantification (e.g., BCA assay)

-

Equipment and reagents for SDS-PAGE and Western blotting

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

-

Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

For an initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

-

Immediately cool the tubes at room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Carefully collect the supernatant.

-

-

Protein Quantification and Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Normalize all samples to the same protein concentration.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

-

Normalize the target protein intensity to the loading control.

-

Plot the normalized intensity (as a percentage of the intensity at the lowest temperature) against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)[12]

Objective: To determine the IC50 value of this compound against a panel of kinases to assess its selectivity.

Materials:

-

A panel of recombinant kinases

-

Substrates for each kinase

-

ATP

-

Assay buffer

-

This compound

-

A suitable multi-well plate (e.g., 384-well)

-

A luminescence-based ADP detection reagent (e.g., ADP-Glo™)

-

A plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the appropriate buffer. Also, prepare a vehicle control (e.g., DMSO).

-

-

Assay Plate Preparation:

-

In a 384-well plate, add the recombinant kinase and its specific substrate to the assay buffer.

-

-

Compound Addition:

-

Add the diluted compound or vehicle control to the wells.

-

-

Kinase Reaction Initiation:

-

Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). This is often a two-step process involving a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Incubate as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) against the compound concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each kinase.

-

A selectivity profile can be generated by comparing the IC50 values across the kinase panel.

-

References

- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.

- Zhang, T., et al. (2023).

- Bhattacharjee, O., & Sareen, A. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.

- GenomeWeb. (2022). Computational Tool Tracks Genetic Variation Effects of Off-Target Gene Editing. GenomeWeb.

- Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.

- BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.

- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- van den Eshof, B. L., et al. (2015). Kinome Profiling. PMC.

- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.

- Griguoli, M., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.

- Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. BenchChem.

- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

- Cross, K. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences.

- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

- ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the study...

- Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.

- Kumar, A., et al. (2023). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. PubMed.

- Mavis, C., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC.

- Smith, G. C., et al. (1996). 7-Ethoxy-3,4-dimethylcoumarin: a substrate for a cytochrome P450-mediated mono-oxygenase activity that is highly induced by phenobarbitone and beta-naphthoflavone. PubMed.

- Butini, S., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry.

- Siess, M. H., et al. (1992).

- Li, F., et al. (2017). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. PMC.

- Chang, C. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

- Cayman Chemical. (2022).

- Patsnap Synapse. (2024). Pharma Frontiers: Daily Digest of Global Pharmaceutical News – Aug 8.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 7c [PMID: 22041175]. IUPHAR/BPS Guide to PHARMACOLOGY.

- Therapeutic Target Database. (n.d.). Drug Information.

- Parker, J. L., et al. (2021). Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity. MDPI.

- Waxman, D. J., & Chang, T. K. (2006). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. PubMed.

- Liu, X., et al. (2013). The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. icr.ac.uk [icr.ac.uk]

- 3. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]

- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 6. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 13. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

Technical Support Center: Strategies to Reduce the Effective Concentration of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Welcome to the technical support center for 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for managing and reducing the effective concentration of this compound in experimental settings. The following question-and-answer format addresses common challenges and offers troubleshooting solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity or off-target effects at our desired screening concentration. What are the immediate steps to mitigate this?

A1: High concentrations of a compound can lead to non-specific effects that are not related to the intended biological target. When encountering unexpected toxicity, consider the following immediate actions:

-

Dose-Response Curve Analysis: The first step is to perform a comprehensive dose-response analysis. A genuine biological effect should demonstrate a clear, concentration-dependent relationship.[1][2] If toxicity is only observed at a high concentration, it may be an artifact. It is recommended to use a concentration range that spans several orders of magnitude to identify a therapeutic window.

-

Solubility Assessment: Poor solubility can lead to compound precipitation at higher concentrations, causing cytotoxicity or interfering with assay readouts.[3] Visually inspect your stock and working solutions for any signs of precipitation. A quantitative solubility assay, such as a nephelometric or turbidimetric method, can provide a definitive measure of your compound's solubility in the assay buffer.[1]

-

Control Experiments: To differentiate between on-target and off-target effects, include appropriate controls. Using a structurally unrelated inhibitor for the same target can help confirm if the observed phenotype is specific to target inhibition.[2] Additionally, a "rescue" experiment, where the target protein is overexpressed, can help validate on-target engagement.[2]

Q2: Our compound, this compound, has poor aqueous solubility. How can we improve its formulation to achieve a lower effective concentration?

A2: Improving the solubility of a poorly soluble compound is a critical step in reducing its effective concentration. Several formulation strategies can be employed:

-

Co-solvents: The use of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can significantly enhance the solubility of hydrophobic compounds.[4][5] However, it is crucial to keep the final concentration of the co-solvent low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity.[5] Always include a vehicle control with the same concentration of the co-solvent to account for any potential effects.[5]

-

Excipients: Formulation with excipients like cyclodextrins or surfactants can increase the apparent solubility of a compound.[1][6] Cyclodextrins encapsulate the hydrophobic molecule, increasing its solubility in aqueous solutions.[7][8]

-

Particle Size Reduction: Decreasing the particle size of the compound through methods like micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][7][9] This is particularly relevant for in vivo studies.

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as microemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles can improve solubility and bioavailability.[4][6][9]

| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |

| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent mixture. | Simple and widely used. | Potential for solvent toxicity at higher concentrations.[5] |

| Cyclodextrins | Encapsulates the hydrophobic drug molecule.[7] | Can significantly increase aqueous solubility.[8] | May have its own biological effects and potential for toxicity.[7] |

| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[4][7] | Effective for improving dissolution of solid forms. | Requires specialized equipment.[1] |

| Lipid-Based Systems | Solubilizes the drug in a lipid matrix.[9] | Can enhance both solubility and permeability.[4] | More complex formulations to develop. |

Advanced Troubleshooting and Strategic Solutions

Q3: How can we leverage the metabolic profile of this compound to our advantage in reducing its effective concentration?

A3: Understanding the metabolic fate of your compound can open up strategies to either increase its potency or control its local concentration. Chromen-4-ones, being flavonoids, are known to be metabolized by cytochrome P450 (CYP) enzymes.[10][11][12]

-

Metabolic Activation (Prodrug Strategy): If the parent compound has suboptimal properties, a prodrug approach can be employed. This involves chemically modifying the molecule to an inactive form that is later converted to the active drug by metabolic enzymes at the target site.[13][14][15][16][17] This can improve solubility, stability, and targeting, thereby lowering the required systemic dose.[13][16] For a chromen-4-one structure, esterification of a hydroxyl group (if present or introduced) is a common prodrug strategy.

-

Inhibition of Metabolism: Conversely, if rapid metabolism is reducing the effective concentration at the target site, co-administration with an inhibitor of the relevant metabolic enzymes could be considered. Flavonoids are known to be metabolized primarily by CYP1A2 and CYP3A4.[10][11] Identifying the specific CYP isozymes responsible for the metabolism of this compound would allow for the selection of a specific inhibitor.

Experimental Workflow: Prodrug Design and Evaluation

Caption: Workflow for prodrug design and evaluation.

Q4: Can we modulate cellular transport mechanisms to decrease the necessary extracellular concentration of our compound?

A4: Yes, modulating cellular influx and efflux transporters can significantly impact the intracellular concentration of a compound, and thus its effective concentration.

-

Efflux Pump Inhibition: Many cells express efflux pumps that actively transport xenobiotics out of the cell, reducing their intracellular concentration and efficacy. If this compound is a substrate for an efflux pump, co-incubation with an efflux pump inhibitor (EPI) can increase its intracellular accumulation.[18][19] A common experimental approach to test this is to measure the accumulation of a fluorescent substrate in the presence and absence of your compound and a known EPI.[18][20]

-

Targeted Delivery: Enhancing uptake by specific cell types can also reduce the overall required concentration. This can be achieved by conjugating the compound to a ligand that binds to a receptor that is overexpressed on the target cells.

Signaling Pathway: Impact of Efflux Pump Inhibition

Caption: Inhibition of efflux pumps increases intracellular compound concentration.

Q5: How does protein binding affect the effective concentration, and what can be done to account for it in our experiments?

A5: In biological systems, drugs can bind to proteins in the plasma and tissues.[21] It is generally the unbound (free) fraction of a drug that is pharmacologically active, as it is this fraction that can diffuse across membranes and interact with the target.[21][22]

-

Impact on Potency: High plasma protein binding can limit the amount of free drug available to exert its effect, potentially requiring a higher total concentration to achieve the desired outcome.[22]

-

Experimental Considerations:

-